N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide
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Description
N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide, also known as PBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTA belongs to the class of compounds known as acetylenic inhibitors, which have been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
Pharmacokinetics and Metabolism
One area of research has investigated the metabolism and disposition of compounds structurally related to N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide. Studies such as those on SB-649868 , an orexin receptor antagonist, provide insights into how similar compounds are metabolized and eliminated in humans, highlighting the role of specific metabolic pathways and the importance of considering metabolic profiles for therapeutic applications (Renzulli et al., 2011).
Therapeutic Applications
Neurological Applications
Research into ketamine , a compound with a piperidine moiety, has demonstrated its potential for treating depression through modulation of the NMDA receptor, suggesting a novel approach for antidepressant therapy. These studies underscore the significance of NMDA receptor-modulating drugs in treating mental health conditions, which could extend to related compounds (Berman et al., 2000).
Oncology
In the field of oncology , compounds targeting specific receptors, such as bombesin receptor subtype II, have been explored for diagnostic imaging in prostate cancer, showing the potential of receptor-specific ligands for identifying and staging cancerous tissues (Kähkönen et al., 2013).
Infectious Diseases
The pharmacokinetics of piperacillin , a beta-lactam antibiotic, have been studied in various patient populations, including those with renal impairment and those undergoing continuous renal replacement therapy. These studies highlight the importance of dose adjustments in specific patient populations to minimize toxicity while ensuring efficacy against bacterial infections (Bue et al., 2020).
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-16-8-7-9-17(14-16)22-15-18(21)19-10-3-6-13-20-11-4-2-5-12-20/h7-9,14H,2,4-5,10-13,15H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZZWTFXLMXJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC#CCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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